molecular formula C8H9BrN2 B8803788 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine

1-(6-Bromopyridin-3-YL)cyclopropan-1-amine

Cat. No. B8803788
M. Wt: 213.07 g/mol
InChI Key: YNTSQURMXCZMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-3-YL)cyclopropan-1-amine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-Bromopyridin-3-YL)cyclopropan-1-amine

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9BrN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2

InChI Key

YNTSQURMXCZMJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried 2 L round-bottom flask equipped with a mechanical stirrer is charged with anhydrous THF (750 mL) followed by Ti(Oi-Pr)4 (72.8 mL, 246 mmol) under Ar atmosphere. The solution is purged under Ar and heated to 50° C. 6-Bromo-nicotinonitrile (30.0 g, 164 mmol) is added to the mixture followed by dropwise addition (over 40 minutes) of 1M solution of ethylmagnesium bromide in THF (410 mL, 410 mmol). The reaction is allowed to stir at 50° C. After 3 hours, the reaction mixture is cooled to room temperature and a 3M aqueous solution of HCl (approx 350 mL) is added. The mixture is transfered to a separatory funnel and is washed with ethyl ether (3×500 mL). The aqueous layer is allowed to stand overnight. The aqueous layer is then basified to pH 10 with 2M aqueous solution of NaOH. The solution is diluted with EtOAc (500 mL) and the resulting solution is vigorously stirred for 5 minutes. The solution is allowed to stand while the layers slowly separated. The organic layer is decanted and the same extraction process is repeated twice. The organic layers are combined, washed with brine (50 mL), dried over MgSO4 and concentrated in vacuo to yield an oil. The crude oil is purified by silica gel chromatography using a gradient of 0-10% MeOH in CH2Cl2 to afford 1-(6-bromo-pyridin-3-yl)-cyclopropylamine as an oil, which slowly crystallizes (ES+ m/z 213.3, 215.3).
[Compound]
Name
Ti(Oi-Pr)4
Quantity
72.8 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
410 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

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